![molecular formula C18H16N2O3S2 B3005316 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 886960-47-0](/img/structure/B3005316.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown potent inhibition potency against M. tuberculosis .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This interaction leads to changes in the inflammatory response of the body .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These substances are involved in the inflammatory response of the body . Therefore, the compound’s action on this pathway can lead to a reduction in inflammation .
Pharmacokinetics
tuberculosis suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it prevents the production of substances that cause inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
生物活性
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Benzo[d]thiazole moiety
- Dimethylthiophene ring
- Dioxine structure
Its molecular formula is C22H20N2O3S2 with a molecular weight of approximately 422.52 g/mol. The structural complexity contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the benzo[d]thiazole moiety : This can be achieved through cyclization reactions involving 2-aminobenzenethiol and appropriate aldehydes.
- Synthesis of the dimethylthiophene ring : Alkylation methods such as Friedel-Crafts alkylation are commonly used.
- Coupling reactions : The final compound is formed through cross-coupling reactions, which may include Suzuki or Stille coupling techniques.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In vitro assays demonstrated that the compound showed higher cytotoxicity against various cancer cell lines compared to normal cells, suggesting a selective action against malignant cells .
The mechanism of action appears to involve:
- Induction of apoptosis in cancer cells.
- Disruption of mitochondrial function leading to cell death.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. For example:
- A study reported that derivatives with similar structures exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound in a mouse model bearing C3H mammary carcinoma. The results showed significant tumor growth delay with minimal toxicity to normal tissues, highlighting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Assessment
In another investigation, the compound was tested for its antibacterial efficacy using the MTT assay against K562 cells. The results indicated a dose-dependent response with IC50 values suggesting effective bacterial inhibition at low concentrations .
Summary of Findings
Biological Activity | Mechanism | Observed Effects |
---|---|---|
Antitumor | Induces apoptosis | Selective toxicity towards cancer cells |
Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can reduce α-fetoprotein secretion in Hep3B liver cancer cells, indicating potential for anticancer applications. In vitro studies have demonstrated that certain analogs can induce cell cycle arrest at the G2-M phase, closely mirroring the effects of established chemotherapeutics like doxorubicin.
Compound | Cell Line | Effect on Cell Cycle | IC50 (µM) |
---|---|---|---|
Compound 2a | Hep3B | G2-M arrest (8.07%) | 1625.8 |
Doxorubicin | Hep3B | G2-M arrest (7.4%) | 7.4 |
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Structural similarities with known antimicrobial agents suggest that it may inhibit bacterial growth through mechanisms such as disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Materials Science
Crystallography
The crystallization behavior of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been studied to understand its solid-state properties. The functionalization of the compound influences the solid-state arrangement and absorption properties. Different crystal systems have been observed depending on the substituents attached to the benzamide backbone.
Table 1: Crystal Systems of Related Compounds
Compound | Crystal System | Space Group |
---|---|---|
o-NO2 derivative | Monoclinic | P21/n |
m-NO2 derivative | Monoclinic | C2/c |
p-NO2 derivative | Orthorhombic | Pbcn |
Biological Research
Biological Target Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies aim to elucidate the mechanism of action and potential therapeutic applications of the compound.
Case Study: Inhibition of Enzymatic Activity
Research has indicated that compounds with similar structures can act as effective enzyme inhibitors. For example, analogs have been shown to inhibit specific kinases involved in cancer progression, suggesting a pathway for developing targeted cancer therapies.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCZOOSNBGFCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。